molecular formula C20H24N2O5S B6573430 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide CAS No. 946292-93-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide

Cat. No. B6573430
CAS RN: 946292-93-9
M. Wt: 404.5 g/mol
InChI Key: WUUJKSLXQPZHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide (N-ES-THQ-DMBA) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of tetrahydroquinoline (THQ) and a member of the quinoline family, which is known for its wide range of biological activities. N-ES-THQ-DMBA has been studied for its ability to modulate a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction. It has been found to have a wide range of applications, including cancer research and drug development.

Scientific Research Applications

N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including the modulation of cell proliferation, apoptosis, and signal transduction. In addition, N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). These properties make it an attractive compound for use in cancer research, drug development, and other areas of scientific research.

Mechanism of Action

The mechanism of action of N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). It has been found to be a potent inhibitor of these enzymes, which may explain its biological activities. In addition, N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been found to interact with several cell signaling pathways, including those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX), which may explain its biological activities. In addition, N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been found to interact with several cell signaling pathways, including those involved in cell proliferation and apoptosis. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA in laboratory experiments is its wide range of biological activities. It has been found to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX), which may explain its biological activities. In addition, N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been found to interact with several cell signaling pathways, including those involved in cell proliferation and apoptosis. This makes it an attractive compound for use in laboratory experiments.
The main limitation of using N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA in laboratory experiments is its relatively low solubility in water. This can make it difficult to dissolve and use in experiments. In addition, N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA is a relatively new compound, and its effects on cells and tissues are not yet fully understood.

Future Directions

The potential applications of N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA in scientific research are vast. Future research should focus on further elucidating the mechanism of action of N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA and its effects on different cell types and tissues. In addition, further research should focus on the development of new and improved synthesis methods for N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA. Finally, further research should focus on the development of novel applications of N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA, such as in drug development and cancer research.

Synthesis Methods

N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA can be synthesized from a variety of starting materials, including N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide, ethanesulfonyl chloride, and 3,4-dimethoxybenzamide. The synthesis involves a series of steps, including the formation of a N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-ethanesulfonyl chloride adduct, the addition of 3,4-dimethoxybenzamide, and the purification of the final product. The synthesis of N-ES-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide-DMBA has been reported in detail in several scientific publications and is relatively straightforward.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-9-16(13-17(14)22)21-20(23)15-8-10-18(26-2)19(12-15)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJKSLXQPZHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.